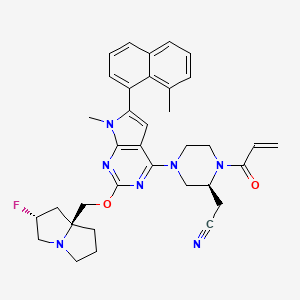
KRAS G12C inhibitor 57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 57 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation. This compound specifically binds to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and providing a targeted therapeutic approach for cancers harboring this mutation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 57 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.
Final Coupling: The final step involves coupling the synthesized intermediate with a specific moiety that enhances the compound’s binding affinity to the KRAS G12C mutant.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 57 undergoes several types of chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue of the KRAS G12C mutant, effectively inhibiting its activity.
Substitution Reactions: Functional groups on the compound can undergo substitution reactions to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts.
Protecting Groups: Used to protect reactive functional groups during intermediate steps.
Major Products Formed
The major product formed from these reactions is the final this compound compound, which is characterized by its high specificity and binding affinity to the KRAS G12C mutant .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 57 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used in preclinical and clinical studies to evaluate its efficacy in inhibiting KRAS-driven tumors.
Drug Development: The compound serves as a lead molecule for the development of new KRAS inhibitors with improved pharmacokinetic properties.
Biological Studies: It is used to study the molecular mechanisms of KRAS signaling and its role in cancer progression.
Industrial Applications: The compound is also explored for its potential use in combination therapies and personalized medicine approaches
Wirkmechanismus
KRAS G12C inhibitor 57 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in KRAS-mutant cancer cells .
Vergleich Mit ähnlichen Verbindungen
KRAS G12C inhibitor 57 is compared with other similar compounds, such as:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with promising clinical trial results.
ARS-853: An early-stage KRAS G12C inhibitor used in preclinical studies.
This compound is unique due to its specific binding affinity, improved pharmacokinetic properties, and potential for use in combination therapies .
Eigenschaften
Molekularformel |
C35H38FN7O2 |
|---|---|
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
2-[(2S)-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-methyl-6-(8-methylnaphthalen-1-yl)pyrrolo[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C35H38FN7O2/c1-4-30(44)43-17-16-41(21-26(43)12-14-37)33-28-18-29(27-11-6-10-24-9-5-8-23(2)31(24)27)40(3)32(28)38-34(39-33)45-22-35-13-7-15-42(35)20-25(36)19-35/h4-6,8-11,18,25-26H,1,7,12-13,15-17,19-22H2,2-3H3/t25-,26+,35+/m1/s1 |
InChI-Schlüssel |
HCSKCYFFHLJNOD-AWYDNWMNSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@]67CCCN6C[C@@H](C7)F |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC67CCCN6CC(C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
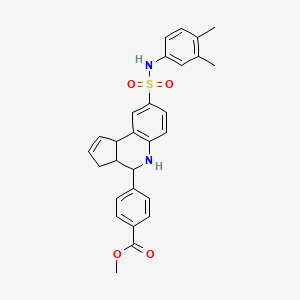

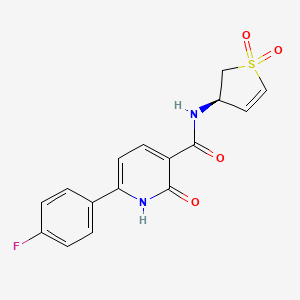

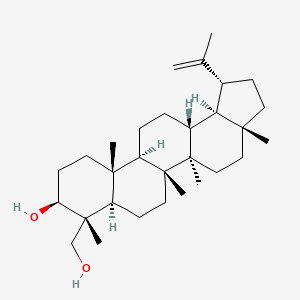
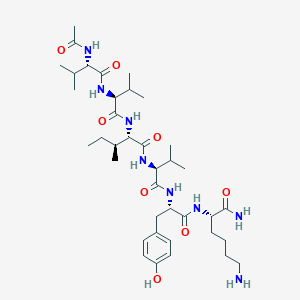
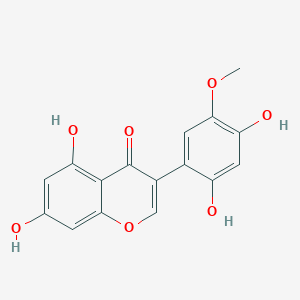



![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
